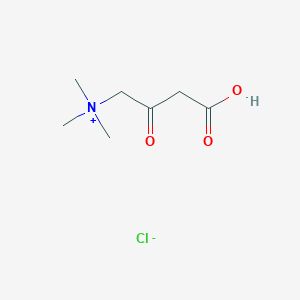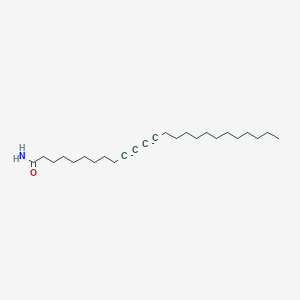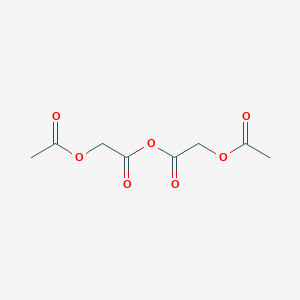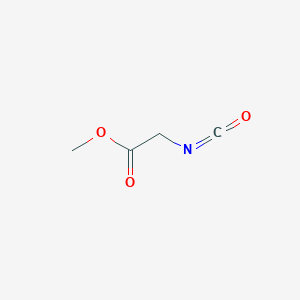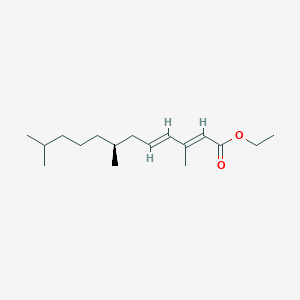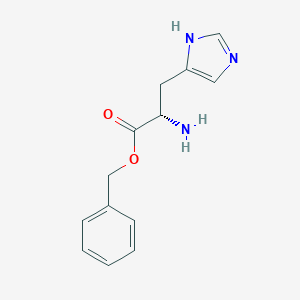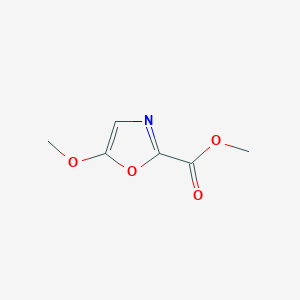
Methyl-5-Methoxy-1,3-oxazol-2-carboxylat
Übersicht
Beschreibung
Methyl 5-methoxy-1,3-oxazole-2-carboxylate, also known as Methyl 5-methoxy-1,3-oxazole-2-carboxylate, is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-methoxy-1,3-oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methoxy-1,3-oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-mikrobielle Mittel
Methyl-5-Methoxy-1,3-oxazol-2-carboxylat: Derivate wurden synthetisiert und auf ihr Potenzial als anti-mikrobielle Mittel untersucht. Der Oxazolring, eine Kernstruktur in diesen Verbindungen, wurde mit einer signifikanten antibakteriellen Aktivität gegen verschiedene Stämme wie Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli und einer antimykotischen Aktivität gegen Candida albicans, Aspergillus niger und Aspergillus clavatus in Verbindung gebracht .
Krebsforschung
Oxazol-Derivate, darunter auch solche, die von This compound abgeleitet sind, werden auf ihre krebshemmenden Eigenschaften untersucht. Diese Verbindungen haben vielversprechende Ergebnisse im Hinblick auf die Hemmung des Wachstums von Krebszellen gezeigt, wobei einige Derivate als Tyrosinkinase-Inhibitoren getestet werden, die in den Signalwegen, die die Proliferation von Krebszellen regulieren, von entscheidender Bedeutung sind .
Anti-entzündliche und Schmerzstillende Anwendungen
Der Oxazol-Kern ist für seine entzündungshemmenden und schmerzstillenden Wirkungen bekannt. Forscher untersuchen die Wirksamkeit von This compound-Derivaten bei der Reduzierung von Entzündungen und Schmerzen, was möglicherweise zu neuen Behandlungen für chronisch-entzündliche Erkrankungen führen könnte .
Antidiabetische Aktivität
Einige Oxazol-Derivate wurden als antidiabetisch wirksam identifiziert. Die strukturelle Optimierung von This compound könnte zur Entwicklung neuer Antidiabetika führen, die helfen, den Blutzuckerspiegel bei Patienten mit Diabetes zu regulieren .
Potenzial zur Gewichtsabnahme
Die Modifikation von This compound-Derivaten wird auf ihre potenzielle Rolle bei der Gewichtsabnahme untersucht. Diese Verbindungen könnten Stoffwechselwege beeinflussen, die mit Fettleibigkeit in Verbindung stehen, und einen neuartigen Ansatz zur Bekämpfung dieses globalen Gesundheitsproblems bieten .
Antioxidative Eigenschaften
Oxazol-Derivate werden auch auf ihre antioxidativen Eigenschaften untersucht. Antioxidantien sind wichtig für den Schutz von Zellen vor oxidativem Stress, und This compound-Derivate könnten zur Vorbeugung von Krankheiten beitragen, die durch oxidativen Schaden verursacht werden .
Safety and Hazards
Zukünftige Richtungen
The future directions for “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds could involve further exploration of their biological activities. Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities, making them valuable for medical applications .
Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, highlighting the therapeutic potentials of oxazole scaffolds . This review could provide valuable insights into the potential applications of “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds.
Wirkmechanismus
Target of Action
Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a compound of interest within organic chemistry, particularly for its role in synthesizing more complex molecules and its potential as a precursor for biologically active compounds
Mode of Action
The large electron cloud, resulting from the nitrogen and oxygen lone pair electrons in the oxazole ring, would likely have destabilizing electronic interactions with the negatively charged phosphate backbone of the DNA . This results in an unfavorable recognition profile, indicating that the compound may interfere with DNA structure or function .
Eigenschaften
IUPAC Name |
methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWHLCLCKMXXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363432 | |
| Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477870-14-7 | |
| Record name | 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

